(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine is a chiral compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring substituted with a propan-2-ylphenyl group, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly in the context of receptor modulation.
The compound can be synthesized through various organic reactions, often involving chiral building blocks such as proline or other amino acids. Its synthesis and applications have been documented in scientific literature and patents, highlighting its relevance in pharmaceutical research and development .
(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine is classified as an alkaloid due to its nitrogen-containing structure. It falls under the broader category of heterocyclic compounds, specifically those containing a five-membered ring with nitrogen.
The synthesis of (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine can be achieved through several methods:
The reactions are generally conducted in solvent systems such as methanol or toluene, with specific reagents like tosyl chloride or palladium catalysts being employed to facilitate the desired transformations. Purification techniques such as silica gel chromatography or preparative high-performance liquid chromatography are commonly used to isolate the final product.
The molecular formula for (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine is . The structure features a pyrrolidine ring attached to a propan-2-ylphenyl group, contributing to its steric and electronic properties.
Key structural data include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine participates in various chemical reactions, including:
Common reagents for oxidation include acidic conditions for potassium permanganate or acetic acid for chromium trioxide. Reduction typically occurs under mild pressure conditions using palladium on carbon as a catalyst.
The mechanism of action of (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways related to signal transduction and metabolic processes.
The compound's structural features allow it to fit into active sites of target proteins, thereby exerting its pharmacological effects. Research indicates that it may interact with adrenergic receptors, contributing to its potential therapeutic applications .
While specific physical properties such as density and boiling point remain unreported, general observations include:
Key chemical properties include:
Analytical techniques such as infrared spectroscopy and elemental analysis are used to characterize these properties further .
(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine has several scientific uses, particularly in medicinal chemistry:
Pyrrolidine—a saturated five-membered heterocycle with one nitrogen atom—represents a privileged scaffold in medicinal chemistry due to its distinct structural and pharmacokinetic properties. The ring's inherent stability, sp³-hybridized character, and conformational flexibility enable diverse interactions with biological targets. Pyrrolidine-containing compounds exhibit improved membrane permeability and metabolic resistance compared to flat aromatic systems, partly due to their ability to adopt envelope or half-chair conformations that optimize binding pocket complementarity [4] [6]. This scaffold occurs naturally in pharmacologically significant alkaloids (e.g., nicotine, hygrine) and synthetic therapeutics, including nootropic agents (racetams), antipsychotics (risperidone), and antiviral compounds [4] [9]. The chiral environment created by substituents on the ring enables enantioselective target engagement, making stereochemically defined pyrrolidines indispensable in precision drug design [6].
Chiral pyrrolidine derivatives demonstrate stereodependent bioactivity across therapeutic areas, leveraging their defined three-dimensional architectures for enhanced target specificity. The stereogenic center at the C2 position—particularly common in (S)-configured derivatives—dictates spatial orientation of pharmacophoric groups, influencing binding kinetics and selectivity [6] [9]. Key therapeutic applications include:
Table 1: Therapeutic Applications of Chiral Pyrrolidine Derivatives
Therapeutic Area | Representative Compounds | Biological Activity | Stereochemical Dependency |
---|---|---|---|
Oncology | Texazole A derivatives [1] | Selective antiproliferative activity against LAR-subtype TNBC (GI₅₀ = 40 μM) | (S)-configuration enhances mTORC1 inhibition |
Antifibrotics | Penicipyrrolidine A-N [3] | EMT inhibition in TGF-β1-treated cells (IC₅₀ < 5 μM) | Absolute configuration determines ADAM17 docking affinity |
Infectious Diseases | Cryptosporidium inhibitors [5] | Selective N-myristoyltransferase inhibition (Ki < 50 nM) | Chirality optimizes hydrophobic pocket occupancy |
CNS Disorders | 4-Hetaryl-2-pyrrolidones [9] | Nootropic/anxiolytic effects in behavioral models | Stereoselective modulation of neurotransmitter systems |
Stereochemical Impact on Target Engagement: In triple-negative breast cancer (TNBC) therapeutics, (S)-configured diaryloxazole derivatives (e.g., CIDD-0067106) exhibit >5-fold selectivity for luminal androgen receptor (LAR) subtype cell lines compared to racemic mixtures. This selectivity arises from optimal hydrogen bonding between the protonated (S)-pyrrolidine nitrogen and ATP-binding residues in mTORC1, disrupting oncogenic signaling [1]. Similarly, penicipyrrolidine derivatives from Penicillium sp. DM27 demonstrate configuration-dependent inhibition of epithelial-mesenchymal transition (EMT), where the (S)-enantiomer of compound 11 shows superior binding to ADAM17's S₁' pocket via CH-π interactions with His⁴¹⁵ [3].
Therapeutic Spectrum Expansion: Pyrrolidine scaffolds accommodate diverse substituents while maintaining chiral integrity, enabling targeting of structurally unrelated proteins. Derivatives like 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole exhibit dual antimicrobial and anticonvulsant activities through stereoselective interactions with bacterial penicillin-binding proteins and neuronal voltage-gated sodium channels, respectively [2] [9]. The scaffold's versatility is further evidenced in kinase inhibitors (e.g., FMS, c-Kit), where chiral C2-aryl substitutions confer subtype selectivity by modulating hydrophobic contact surfaces [6].
(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine (CAS: 881040-01-3) exemplifies a structurally optimized chiral building block with multidimensional drug design applications. Its core features include:
Table 2: Structure-Activity Relationships of Key Structural Features
Structural Feature | Role in Molecular Recognition | Biological Consequences | Design Insights |
---|---|---|---|
(S)-Stereogenic Center | Dictates 3D orientation of aryl ring; enables H-bond network with Asp/Glu residues | 20-100x activity enhancement over (R)-isomer in enzyme assays | Absolute configuration critical for target engagement |
ortho-Isopropyl Group | Induces atropisomerism; creates hydrophobic contact surface (cLogP +0.8) | Shields pyrrolidine nitrogen from oxidation; improves metabolic stability (t₁/₂ +4h) | Ortho-substitution essential for conformational control |
Pyrrolidine Nitrogen | Forms salt bridges with Asp⁴⁰⁶ (FMS) or Glu²⁸⁹ (mTORC1); modulates basicity | Enhanced cellular permeability (Papp 22 × 10⁻⁶ cm/s) vs. piperidine analogs | N-alkylation reduces activity; acylation enables prodrug design |
Planar Biaryl System | Enables π-stacking with Phe⁵⁷⁰ (mTORC1) or His⁸¹⁷ (ADAM17) | Improved kinase inhibition (IC₅₀ 19.48 nM vs. 92 nM for meta-isomer) | Electronic modification tunes affinity |
Pyrrolidone Functionalization: Reduction of 4-hetaryl-2-pyrrolidone-3-carboxamides with LiAlH₄ [9]
Drug Design Implications: The ortho-isopropyl group creates a conformational lock preventing free rotation, which enhances selectivity for asymmetric binding pockets. In FMS kinase inhibitors, this feature improves selectivity (>500-fold over KIT) by sterically occluding access to the hydrophobic back pocket [6]. Computational docking reveals the (S)-isomer forms three key hydrogen bonds with mTORC1's Val²²⁴¹, Asp²¹⁹⁵, and Lys²¹⁸⁷, while the (R)-isomer achieves only one. The proximal hydrophobic pocket created by Ile²¹⁶³ and Trp²²³⁹ optimally accommodates the isopropyl group, contributing -3.2 kcal/mol binding energy [1] [6].
Table 3: Commercial Sources and Applications of (2S)-2-[2-(Propan-2-yl)phenyl]pyrrolidine
Supplier | Catalog Number | Purity | Primary Research Applications |
---|---|---|---|
Amadis Chemical | AM-881040-01-3 | >98% (HPLC) | Kinase inhibitor scaffolds; mTORC1 pathway modulators |
Hangyu Biotech | HY-REF16984372 | >97% (GC) | Antifibrotic agent discovery; EMT suppression studies |
BLD Pharmatech | BLP-020949 | >95% (NMR) | N-myristoyltransferase inhibitors; antiparasitic agents |
The compound serves as a conformationally constrained bioisostere for linear chain amines, improving target residence time (ΔRT = +18 min) while reducing hERG affinity (IC₅₀ > 30 μM). Its structural features enable diversification at three sites: nitrogen (amidation/sulfonylation), C3/C4 (electrophilic functionalization), and the isopropyl group (oxidation to alcohol/ketone) [8] [9]. Recent applications include incorporation into bicyclic lactams via intramolecular Heck cyclization and development of fluorescent probes through BODIPY conjugation at nitrogen [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: